Ethynamine, N,N-diethyl-2-(tributylstannyl)-
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Overview
Description
Ethynamine, N,N-diethyl-2-(tributylstannyl)- is an organotin compound characterized by the presence of a stannyl group attached to an ethynamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynamine, N,N-diethyl-2-(tributylstannyl)- typically involves the reaction of N,N-diethyl-2-ethynylamine with tributyltin hydride. This reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin hydride donates a hydrogen atom to the ethynyl group, forming the stannylated product.
Industrial Production Methods
Industrial production of Ethynamine, N,N-diethyl-2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethynamine, N,N-diethyl-2-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
Ethynamine, N,N-diethyl-2-(tributylstannyl)- has several scientific research applications:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethynamine, N,N-diethyl-2-(tributylstannyl)- involves the formation of radical intermediates during its reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds. The stannyl group plays a crucial role in stabilizing these radicals, making the compound highly reactive and versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar reactivity but lacking the stannyl group.
Tributyltin hydride: A related organotin compound used in similar radical reactions.
N,N-Dimethylethanamine: Another tertiary amine with different substituents on the nitrogen atom.
Uniqueness
Ethynamine, N,N-diethyl-2-(tributylstannyl)- is unique due to the presence of both an ethynamine backbone and a stannyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
69943-10-8 |
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Molecular Formula |
C18H37NSn |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N,N-diethyl-2-tributylstannylethynamine |
InChI |
InChI=1S/C6H10N.3C4H9.Sn/c1-4-7(5-2)6-3;3*1-3-4-2;/h4-5H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
XTXJMHNWJCAQNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CN(CC)CC |
Origin of Product |
United States |
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